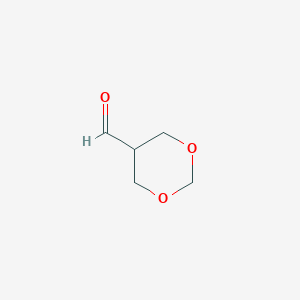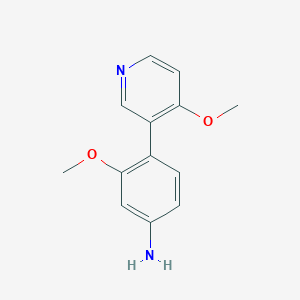
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline is an organic compound with the molecular formula C13H14N2O2. It is a derivative of aniline, featuring a methoxy group and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(4-methoxypyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(4-methoxypyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: This compound has a similar structure but features a morpholine ring instead of a pyridine ring.
4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has a chloro group and a cyclohexyl ring, making it structurally different but functionally similar in some reactions.
Uniqueness
3-Methoxy-4-(4-methoxypyridin-3-yl)aniline is unique due to its combination of a methoxy group and a pyridine ring. This structure provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-methoxy-4-(4-methoxypyridin-3-yl)aniline |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-5-6-15-8-11(12)10-4-3-9(14)7-13(10)17-2/h3-8H,14H2,1-2H3 |
InChI-Schlüssel |
WTUAQHVROKINJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC=C1)C2=C(C=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



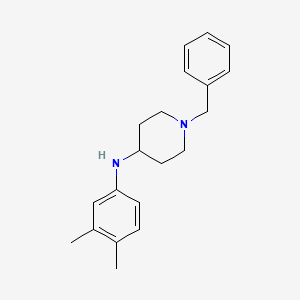


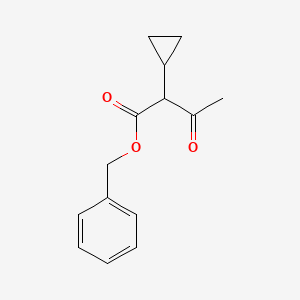
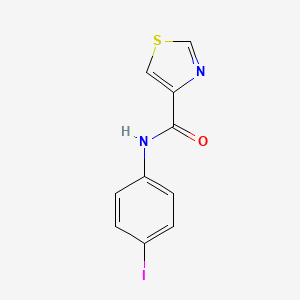
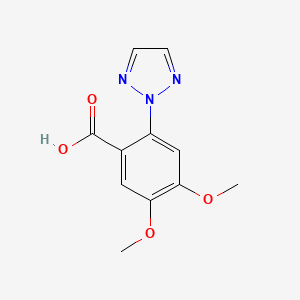
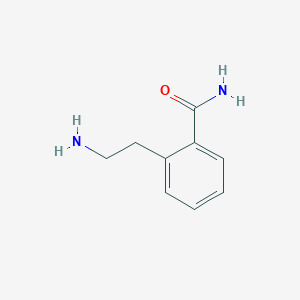

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)

